molecular formula C17H14N2O3 B6639397 N-[3-(hydroxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide

N-[3-(hydroxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide

Cat. No. B6639397
M. Wt: 294.30 g/mol
InChI Key: AFSPRPHYBXEIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(hydroxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide is a chemical compound that is widely used in scientific research due to its unique properties. It is a potent inhibitor of several enzymes and has been studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[3-(hydroxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide involves the inhibition of PARP and tankyrase enzymes. PARP is involved in DNA repair, and its inhibition can lead to DNA damage and cell death. Tankyrase is involved in the regulation of telomere length and Wnt signaling, and its inhibition can lead to the activation of the Wnt pathway and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells, and it has also been shown to activate the Wnt signaling pathway. In addition, it has been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

N-[3-(hydroxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has several advantages for lab experiments. It is a potent inhibitor of PARP and tankyrase enzymes, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. It is a complex compound to synthesize, and it may not be readily available in large quantities. In addition, its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of N-[3-(hydroxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide. One direction is the further study of its potential therapeutic applications, particularly in the treatment of cancer and diabetes. Another direction is the study of its effects on other enzymes and pathways, which may lead to the identification of new therapeutic targets. In addition, the synthesis process for this compound can be optimized to improve its availability and reduce its cost.

Synthesis Methods

N-[3-(hydroxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 3-(hydroxymethyl)phenylboronic acid with 2-bromo-1-(4-methoxyphenyl)ethanone to form the intermediate compound. This intermediate is then reacted with 2-chloroisoquinoline-3-carboxylic acid to obtain the final product. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

N-[3-(hydroxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of several enzymes, including poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP inhibitors have been shown to be effective in the treatment of cancer, and this compound has been studied as a potential PARP inhibitor. Tankyrase inhibitors have also been studied for their potential therapeutic applications, including the treatment of cancer and diabetes.

properties

IUPAC Name

N-[3-(hydroxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-10-11-4-3-6-13(8-11)18-17(22)15-9-12-5-1-2-7-14(12)16(21)19-15/h1-9,20H,10H2,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSPRPHYBXEIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(NC2=O)C(=O)NC3=CC=CC(=C3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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